molecular formula C13H21NO4 B1380574 tert-Butyl (1-formyl-2-oxabicyclo[2.2.2]octan-4-yl)carbamate CAS No. 1417551-42-8

tert-Butyl (1-formyl-2-oxabicyclo[2.2.2]octan-4-yl)carbamate

Cat. No.: B1380574
CAS No.: 1417551-42-8
M. Wt: 255.31 g/mol
InChI Key: FYKMPFXSXYJVDT-UHFFFAOYSA-N
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Preparation Methods

The synthesis of tert-Butyl (1-formyl-2-oxabicyclo[2.2.2]octan-4-yl)carbamate involves several steps. One common synthetic route includes the reaction of tert-butyl carbamate with a formylated oxabicyclo[2.2.2]octane derivative under specific reaction conditions . The reaction typically requires a catalyst and is conducted under controlled temperature and pressure to ensure high yield and purity. Industrial production methods may involve similar steps but are scaled up and optimized for efficiency and cost-effectiveness.

Chemical Reactions Analysis

tert-Butyl (1-formyl-2-oxabicyclo[2.2.2]octan-4-yl)carbamate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: It can undergo nucleophilic substitution reactions, where the tert-butyl group can be replaced by other nucleophiles under appropriate conditions.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.

Scientific Research Applications

tert-Butyl (1-formyl-2-oxabicyclo[2.2.2]octan-4-yl)carbamate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: Researchers use this compound to study enzyme interactions and metabolic pathways.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of tert-Butyl (1-formyl-2-oxabicyclo[2.2.2]octan-4-yl)carbamate involves its interaction with specific molecular targets. The formyl group can participate in various chemical reactions, while the oxabicyclo[2.2.2]octane structure provides a rigid framework that influences the compound’s reactivity. The tert-butyl group can enhance the compound’s stability and solubility.

Comparison with Similar Compounds

tert-Butyl (1-formyl-2-oxabicyclo[2.2.2]octan-4-yl)carbamate can be compared with other similar compounds such as:

    This compound: Similar in structure but with different substituents.

    This compound: Another related compound with variations in the oxabicyclo[2.2.2]octane ring.

The uniqueness of this compound lies in its specific combination of functional groups and the stability provided by the tert-butyl group .

Biological Activity

tert-Butyl (1-formyl-2-oxabicyclo[2.2.2]octan-4-yl)carbamate is a bicyclic compound with significant potential in biological applications due to its unique structural characteristics and functional groups. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.

The molecular formula of this compound is C13H21NO4, with a molecular weight of approximately 255.31 g/mol. The compound features a tert-butyl group, enhancing its lipophilicity and stability, and a formyl group that may participate in various chemical reactions, influencing its biological interactions .

The mechanism of action for this compound involves several pathways:

  • Enzyme Interaction : The formyl group can act as an electrophile, interacting with nucleophilic sites in enzymes, potentially inhibiting or modifying their activity.
  • Metabolic Pathways : The oxabicyclo structure provides rigidity that may influence metabolic pathways and interactions with biological targets .

Biological Activity

Research indicates that this compound exhibits various biological activities:

Antimicrobial Activity

Studies have shown that compounds with similar structures possess antimicrobial properties. The unique bicyclic structure may enhance the compound's ability to penetrate microbial membranes, leading to increased efficacy against bacterial strains.

Anticancer Potential

Preliminary investigations suggest that this compound may inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest. Its ability to interact with specific oncogenic transcription factors has been noted in laboratory studies .

Neuroprotective Effects

The compound's potential neuroprotective effects are being explored, particularly in relation to oxidative stress and neurodegenerative diseases. Its structural features may confer stability against reactive oxygen species, thus protecting neuronal cells from damage .

Case Studies

StudyFindings
Antimicrobial Efficacy A study evaluated the effectiveness of similar compounds against various bacterial strains, demonstrating significant inhibition at low concentrations .
Cancer Cell Proliferation Research indicated that this compound reduced the viability of cancer cells by inducing apoptosis through caspase activation pathways .
Neuroprotection In vitro studies showed that the compound could mitigate oxidative stress in neuronal cell cultures, suggesting potential therapeutic applications for neurodegenerative conditions .

Synthesis and Applications

The synthesis of this compound typically involves several steps:

  • Formation of the Oxabicyclo Framework : This is achieved through cyclization reactions involving appropriate precursors.
  • Introduction of the Formyl Group : This can be accomplished via formylation reactions under controlled conditions.
  • Carbamate Formation : The final step involves reacting the intermediate with tert-butyl carbamate to yield the target compound .

Applications :

  • Pharmaceutical Development : Due to its biological activities, this compound is being investigated for potential use in drug development.
  • Chemical Research : It serves as a valuable building block for synthesizing more complex organic molecules.

Properties

IUPAC Name

tert-butyl N-(1-formyl-2-oxabicyclo[2.2.2]octan-4-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NO4/c1-11(2,3)18-10(16)14-12-4-6-13(8-15,7-5-12)17-9-12/h8H,4-7,9H2,1-3H3,(H,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYKMPFXSXYJVDT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC12CCC(CC1)(OC2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501132255
Record name Carbamic acid, N-(1-formyl-2-oxabicyclo[2.2.2]oct-4-yl)-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501132255
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1417551-42-8
Record name Carbamic acid, N-(1-formyl-2-oxabicyclo[2.2.2]oct-4-yl)-, 1,1-dimethylethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1417551-42-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Carbamic acid, N-(1-formyl-2-oxabicyclo[2.2.2]oct-4-yl)-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501132255
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
tert-Butyl (1-formyl-2-oxabicyclo[2.2.2]octan-4-yl)carbamate
Reactant of Route 2
tert-Butyl (1-formyl-2-oxabicyclo[2.2.2]octan-4-yl)carbamate
Reactant of Route 3
tert-Butyl (1-formyl-2-oxabicyclo[2.2.2]octan-4-yl)carbamate
Reactant of Route 4
tert-Butyl (1-formyl-2-oxabicyclo[2.2.2]octan-4-yl)carbamate
Reactant of Route 5
tert-Butyl (1-formyl-2-oxabicyclo[2.2.2]octan-4-yl)carbamate
Reactant of Route 6
tert-Butyl (1-formyl-2-oxabicyclo[2.2.2]octan-4-yl)carbamate

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